molecular formula C9H11NOS B1315036 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide CAS No. 57021-58-6

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide

Cat. No.: B1315036
CAS No.: 57021-58-6
M. Wt: 181.26 g/mol
InChI Key: MDTDPEHJGYVJHS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide (CAS 57021-58-6) is a bicyclic heterocyclic compound featuring a thiophene ring fused with a cyclohexene moiety and a carboxamide functional group at the 2-position. Its molecular formula is C₉H₁₁NOS (molecular weight: 181.26 g/mol), and it is typically stored under dark, dry conditions at room temperature . This scaffold is widely utilized in medicinal chemistry and materials science due to its structural rigidity, hydrogen-bonding capability, and adaptability for functionalization. Derivatives of this core structure exhibit diverse biological activities, including kinase inhibition, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with various aldehydes. For example, condensation with salicylaldehyde yields a potentially tridentate Schiff base, which can form a series of copper (II) complexes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves standard organic synthesis techniques, including condensation reactions and purification processes to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The major products formed from these reactions include Schiff bases and their corresponding metal complexes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • GDC-0834 demonstrates how bulky aryl-piperazine substituents enhance target selectivity (BTK inhibition) but complicate synthesis .
  • Compound 14 ’s low yield (27%) highlights challenges in coupling sterically hindered amines to the carboxamide core .
  • Ethyl ester derivatives (e.g., CAS 4506-71-2) are synthesized efficiently (up to 99% purity) and serve as intermediates for antitumor agents .

Anticancer Activity

  • Thiazole derivatives (e.g., compounds 6a, 8a, 9b) exhibit IC₅₀ values <10 µM against six human cancer cell lines, with minimal toxicity to normal cells .
  • Pyrano[2,3-d]thiazole (compound 6a) shows broad-spectrum efficacy, attributed to the electron-withdrawing thiazole moiety enhancing DNA intercalation .

Kinase Inhibition

  • GDC-0834 inhibits BTK with nanomolar potency (IC₅₀ = 0.5 nM), critical for autoimmune disease treatment .

Physicochemical Properties

Property Parent Compound GDC-0834 Ethyl Ester Derivative Dye 8a
Molecular Weight 181.26 g/mol ~600 g/mol (estimated) 239.31 g/mol 350–400 g/mol (estimated)
Solubility Low in H₂O Moderate (DMSO) Low in H₂O, high in EtOH High in organic solvents
Thermal Stability Stable up to 150°C Not reported Stable up to 200°C Decomposes >250°C

Insights :

  • Bulky substituents (e.g., in GDC-0834) reduce aqueous solubility but improve target binding .
  • Dye derivatives prioritize thermal stability for textile applications .

Biological Activity

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₁NOS
  • Molecular Weight : 181.26 g/mol
  • CAS Number : 57021-58-6
  • Purity : ≥ 97%

The biological activity of this compound is primarily attributed to its role as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is crucial in the signaling pathways of B cells and plays a significant role in various hematological malignancies. The compound demonstrates selective and reversible inhibition of BTK with nanomolar potency, making it a promising candidate for treating B-cell malignancies and autoimmune diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against colorectal cancer cells. In vitro studies have shown that it inhibits key enzymes involved in cancer metabolism, such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA). The compound's IC₅₀ values for PDK1 and LDHA inhibition were reported at 57.10 µg/mL and 64.10 µg/mL respectively .

Antimicrobial Activity

This compound has also been studied for its effectiveness against mycobacterial infections. It has shown potential in the treatment of tuberculosis and other mycobacteria-induced diseases by inhibiting the growth of Mycobacterium tuberculosis . The ability to combat such infections is critical given the global burden of tuberculosis.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of tetrahydrobenzo[b]thiophene derivatives. These compounds demonstrated significant antioxidant potency comparable to ascorbic acid in assays measuring total antioxidant capacity (TAC). This suggests their potential use in treating oxidative stress-related diseases .

Research Findings and Case Studies

StudyFindings
Demonstrated selective inhibition of BTK with nanomolar activity; potential for treating B-cell malignancies.
Effective against Mycobacterium tuberculosis; potential applications in treating tuberculosis and leprosy.
Significant antioxidant activity; comparable to ascorbic acid; potential for oxidative stress-related treatments.
Inhibition of PDK1 and LDHA in colorectal cancer cells; promising anticancer agent with specific IC₅₀ values reported.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide and its derivatives?

The compound is typically synthesized via coupling reactions between 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid and substituted amines. For example, General Procedure A involves activating the carboxylic acid (e.g., using coupling agents like HATU or EDCl) and reacting it with aryl amines (e.g., N,N-dimethyl-p-phenylenediamine) in dry dichloromethane. The product is purified via column chromatography (eluent: CH₂Cl₂/EtOAc, 9:1), yielding derivatives like N-(4-(dimethylamino)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide (27% yield) . Modifications to the amine component (e.g., 2-(pyrrolidin-1-yl)aniline) can alter solubility and reactivity, as seen in derivatives with 48% yields .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming regiochemistry and substituent integration. For instance, aromatic protons in N-(4-(dimethylamino)phenyl)-derivatives appear at δ 7.60–7.40 (multiplet), while aliphatic protons resonate at δ 2.05–1.68 (m, 4H) .
  • HRMS : Validates molecular formulas (e.g., C₁₇H₂₀N₂OS with a mass error of +0.0010 Da) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1600–1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can regioselective functionalization of the tetrahydrobenzo[b]thiophene scaffold be achieved?

Regioselective deprotonation using t-BuLi at the β-position of the carboxamide group enables directed functionalization. Electrophilic quenching (e.g., with iodine or aldehydes) introduces substituents at the ortho position relative to the directing group. This method avoids polysubstitution issues common in classical electrophilic substitution . For example, annulation reactions using lithiated intermediates yield fused-ring systems critical for enhancing bioactivity .

Q. What computational strategies predict the metabolic stability of derivatives?

Machine learning models and DFT calculations can predict interactions with human aldehyde oxidase (hAOX1), a key enzyme in phase I metabolism. Parameters like frontier molecular orbitals (HOMO/LUMO) and molecular docking scores assess susceptibility to oxidation. For instance, electron-withdrawing substituents on the aryl amine reduce hAOX1-mediated degradation, as shown in studies correlating computational predictions with in vitro metabolic half-lives .

Q. How does structural modification impact antibacterial activity?

Introducing acylated amino groups at the 3-position (e.g., 2-[(3-carboxy-1-oxopropyl)amino]-derivatives) enhances Gram-positive activity. Modifications increase membrane permeability, as evidenced by MIC values against S. aureus (MIC = 2–8 µg/mL). Activity correlates with logP values (optimal range: 2.5–3.5) and hydrogen-bonding capacity, determined via QSAR modeling .

Q. What role does this scaffold play in BTK inhibitor design?

The carboxamide moiety in GDC-0834 (a BTK inhibitor) forms critical hydrogen bonds with Lys430 and Met477 in the kinase active site. Modifications to the tetrahydrobenzo[b]thiophene core improve selectivity over TEC family kinases, as shown in crystallographic studies and kinase profiling assays .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTDPEHJGYVJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481559
Record name 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57021-58-6
Record name 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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